6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate
Overview
Description
6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate is a heterocyclic compound . It has an empirical formula of C5H8N6O and a molecular weight of 168.16 . It is used as a building block in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered triazole ring fused with a six-membered pyridazine ring . The molecule has 6 hydrogen bond acceptors and 3 hydrogen bond donors .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a density of 1.8±0.1 g/cm3, a molar refractivity of 38.6±0.5 cm3, and a molar volume of 82.3±7.0 cm3 . It has a polar surface area of 81 Å2 and a polarizability of 15.3±0.5 10-24 cm3 .Scientific Research Applications
Novel Ring Systems and Positive Inotropic Effects
The novel ring system 6H-1,2,4-triazino[4,3—b]1,2,4-triazolo[3,4—f]-pyridazine, related to 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate, was prepared through various syntheses. One of the compounds in this study demonstrated a positive inotropic effect, which is significant for its potential impact on heart muscle contractions (Kosáry et al., 1986).
Synthesis and Antibacterial Evaluation
A series of 1,2,4-triazolo[3′,4′:6,1]pyridazino[4,3-e][1,3,4]thiadiazines were synthesized by intermolecular cyclization of a hydrazide derivative with various triethyl orthoesters. The antibacterial activity of these derivatives was evaluated, highlighting the potential application of these compounds in antibacterial treatments (Rahimizadeh et al., 2012).
Cytotoxic Agents in Cancer Research
An efficient synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines was described, highlighting their potential as cytotoxic agents against various cancer cell lines. This research indicates the significance of such compounds in developing new treatments for cancer (Mamta et al., 2019).
Antituberculostatic, Antifungal, and Antibacterial Activities
The synthesis of 3-substituted phenyl-6-substituted phenyl-1,2,4-triazolo[4,3-b]pyridazines, which are derivatives related to this compound, was carried out. The synthesized compounds were evaluated for their antituberculostatic, antifungal, and antibacterial activities, demonstrating their potential in treating various microbial infections (Islam & Siddiqui, 2010).
Future Directions
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6.H2O/c6-8-4-1-2-5-9-7-3-11(5)10-4;/h1-3H,6H2,(H,8,10);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQZXVCNYHAOPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2N=C1NN.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-27-1 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-hydrazinyl-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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